molecular formula C9H9FN4 B14888255 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide

8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide

Cat. No.: B14888255
M. Wt: 192.19 g/mol
InChI Key: UJHCCEJILQXVOH-UHFFFAOYSA-N
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Description

8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine and methyl groups in its structure enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide typically involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and functionalization steps. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide under mild conditions . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as metal-free catalysis and solvent-free reactions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it more effective in crossing biological membranes and reaching its molecular targets .

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

8-fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide

InChI

InChI=1S/C9H9FN4/c1-5-13-7(9(11)12)8-6(10)3-2-4-14(5)8/h2-4H,1H3,(H3,11,12)

InChI Key

UJHCCEJILQXVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=CC=C2F)C(=N)N

Origin of Product

United States

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